molecular formula C50H36N6Na4O18S4 B13771771 Tetrasodium 3,3-((3,3-diethoxy(1,1-biphenyl)-4,4-diyl)bis(azo))bis(5-(benzoylamino)-4-hydroxynaphthalene-2,7-disulphonate) CAS No. 94200-17-6

Tetrasodium 3,3-((3,3-diethoxy(1,1-biphenyl)-4,4-diyl)bis(azo))bis(5-(benzoylamino)-4-hydroxynaphthalene-2,7-disulphonate)

Cat. No.: B13771771
CAS No.: 94200-17-6
M. Wt: 1229.1 g/mol
InChI Key: JGYCHXDHLBXPGK-UHFFFAOYSA-J
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Description

Tetrasodium 3,3-((3,3-diethoxy(1,1-biphenyl)-4,4-diyl)bis(azo))bis(5-(benzoylamino)-4-hydroxynaphthalene-2,7-disulphonate) is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the biphenyl core. The biphenyl core is then functionalized with ethoxy groups and further reacted to introduce azo linkages. The final steps involve the sulfonation and introduction of sodium ions to form the tetrasodium salt.

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques. The process involves controlled reaction conditions, including temperature, pH, and the use of catalysts to ensure high yield and purity. The final product is usually purified through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and azo groups.

    Reduction: Reduction of the azo groups can lead to the formation of amines.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and related compounds.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a dye for staining and visualization in various analytical techniques. It is also employed in the study of azo compound reactivity and stability.

Biology

In biological research, it is used as a staining agent for tissues and cells, helping to visualize structures under a microscope.

Medicine

While not commonly used directly in medicine, its derivatives and related compounds are studied for potential therapeutic applications, including as antimicrobial agents.

Industry

Industrially, it is used in the production of textiles, plastics, and inks due to its vibrant color and stability.

Mechanism of Action

The compound exerts its effects primarily through its azo linkages, which can undergo reversible redox reactions. These reactions are crucial for its color properties. The molecular targets include various substrates that interact with the azo groups, leading to changes in coloration.

Comparison with Similar Compounds

Similar Compounds

  • Tetrasodium 3,3-((3,3-dimethoxy(1,1-biphenyl)-4,4-diyl)bis(azo))bis(5-(benzoylamino)-4-hydroxynaphthalene-2,7-disulphonate)
  • Tetrasodium 3,3-((3,3-dimethyl(1,1-biphenyl)-4,4-diyl)bis(azo))bis(5-(benzoylamino)-4-hydroxynaphthalene-2,7-disulphonate)

Uniqueness

The presence of ethoxy groups in Tetrasodium 3,3-((3,3-diethoxy(1,1-biphenyl)-4,4-diyl)bis(azo))bis(5-(benzoylamino)-4-hydroxynaphthalene-2,7-disulphonate) imparts unique solubility and reactivity characteristics compared to its dimethoxy and dimethyl counterparts. This makes it particularly valuable in applications requiring specific solubility and stability profiles.

Properties

CAS No.

94200-17-6

Molecular Formula

C50H36N6Na4O18S4

Molecular Weight

1229.1 g/mol

IUPAC Name

tetrasodium;5-benzamido-3-[[4-[4-[(8-benzamido-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]-3-ethoxyphenyl]-2-ethoxyphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate

InChI

InChI=1S/C50H40N6O18S4.4Na/c1-3-73-39-21-29(15-17-35(39)53-55-45-41(77(67,68)69)23-31-19-33(75(61,62)63)25-37(43(31)47(45)57)51-49(59)27-11-7-5-8-12-27)30-16-18-36(40(22-30)74-4-2)54-56-46-42(78(70,71)72)24-32-20-34(76(64,65)66)26-38(44(32)48(46)58)52-50(60)28-13-9-6-10-14-28;;;;/h5-26,57-58H,3-4H2,1-2H3,(H,51,59)(H,52,60)(H,61,62,63)(H,64,65,66)(H,67,68,69)(H,70,71,72);;;;/q;4*+1/p-4

InChI Key

JGYCHXDHLBXPGK-UHFFFAOYSA-J

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C5=CC=CC=C5)O)OCC)N=NC6=C(C7=C(C=C(C=C7C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C8=CC=CC=C8)O.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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